Benchmark Potency: AHA as a Reference Standard for Urease Inhibition
Acetohydroxamic Acid serves as a well-characterized, moderate-potency reference standard for urease inhibition. In a 2023 QM/MM MD study, AHA exhibited an IC50 of 42 µM, which was found to be 2.4-fold more potent than the alternative inhibitor hydroxyurea (IC50 = 100 µM) but substantially less potent than the advanced urease inhibitor NBPTO (IC50 = 2.1 nM) [1]. Another study corroborates this relative potency, reporting an IC50 for AHA of 23.4 ± 1.6 µM [2]. These values provide a quantitative benchmark for assessing the potency of novel compounds.
| Evidence Dimension | Urease enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 42 µM [1] |
| Comparator Or Baseline | Hydroxyurea (HU): 100 µM; N-(n-butyl)phosphorictriamide (NBPTO): 2.1 nM [1] |
| Quantified Difference | 2.4-fold more potent than hydroxyurea; >20,000-fold less potent than NBPTO [1] |
| Conditions | In silico QM/MM MD study based on jack bean urease structure [1] |
Why This Matters
For researchers synthesizing novel urease inhibitors, AHA provides a reliable, moderate-potency comparator; a compound's performance against AHA's IC50 is a standard metric for demonstrating enhanced potency.
- [1] Suenaga S, Koyanagi T, Nakayama A, Ohta M. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. Molecules. 2023;28(6):2695. View Source
- [2] Hameed A, et al. Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors: Synthesis, biological evaluation, kinetics and molecular docking studies. Bioorganic & Medicinal Chemistry. 2025;126:118220. View Source
